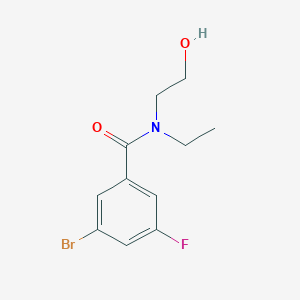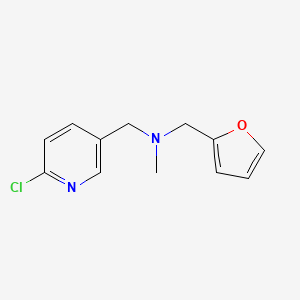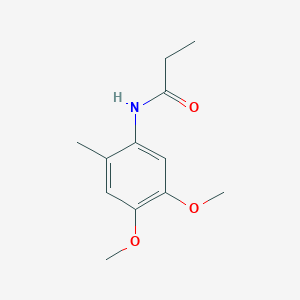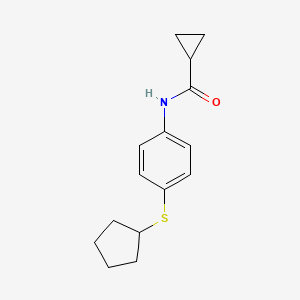
(R)-2-(Bromomethyl)-4,4-difluorotetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran is a chemical compound characterized by the presence of a bromomethyl group and two fluorine atoms attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran typically involves the bromination of a suitable precursor, such as a difluorotetrahydrofuran derivative. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions to achieve the desired bromomethylation.
Industrial Production Methods
Industrial production of ®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be employed to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the preparation of fluorinated polymers and other advanced materials.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of ®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The fluorine atoms contribute to the compound’s stability and influence its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
®-2-(Chloromethyl)-4,4-difluorotetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
®-2-(Bromomethyl)-4,4-difluorotetrahydropyran: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
®-2-(Bromomethyl)-4,4-difluorooxetane: Similar structure but with an oxetane ring instead of a tetrahydrofuran ring.
Uniqueness
®-2-(Bromomethyl)-4,4-difluorotetrahydrofuran is unique due to the combination of its bromomethyl group and difluorinated tetrahydrofuran ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C5H7BrF2O |
|---|---|
Molecular Weight |
201.01 g/mol |
IUPAC Name |
(2R)-2-(bromomethyl)-4,4-difluorooxolane |
InChI |
InChI=1S/C5H7BrF2O/c6-2-4-1-5(7,8)3-9-4/h4H,1-3H2/t4-/m1/s1 |
InChI Key |
FYYKEKKQIJEVFG-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@@H](OCC1(F)F)CBr |
Canonical SMILES |
C1C(OCC1(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


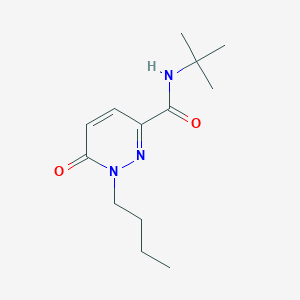
![(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B14898007.png)
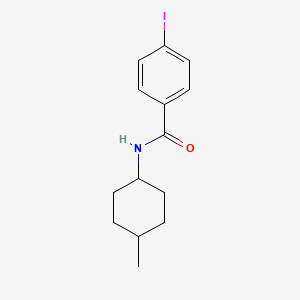
![(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14898025.png)
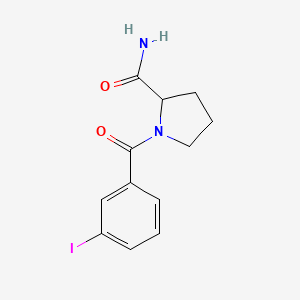
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)

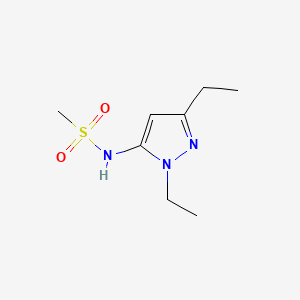
![Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)
